molecular formula C14H21N3O4S B14919897 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B14919897
M. Wt: 327.40 g/mol
InChI Key: MEIRPQLETVYUOK-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily utilized as a versatile synthetic intermediate or building block for the development of biologically active molecules. Its structure incorporates a piperazine ring, a common feature in many pharmacologically active compounds, which is functionalized with a butan-2-yl group and a 2-nitrophenylsulfonyl (nosyl) group. The sulfonamide functional group is known for its role in enhancing binding affinity and modulating physicochemical properties, making it a valuable scaffold in drug discovery . Piperazine-based compounds are extensively investigated for their interactions with various biological targets, including central nervous system receptors . The 2-nitrophenylsulfonyl moiety, in particular, is a versatile protecting group in organic synthesis and can be leveraged to introduce further structural diversity. This reagent is designed for use by researchers in constructing complex molecules for screening against a range of therapeutic targets. It is supplied strictly for research purposes as a high-purity chemical intermediate. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

1-butan-2-yl-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C14H21N3O4S/c1-3-12(2)15-8-10-16(11-9-15)22(20,21)14-7-5-4-6-13(14)17(18)19/h4-7,12H,3,8-11H2,1-2H3

InChI Key

MEIRPQLETVYUOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with butan-2-yl halide and 2-nitrophenylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as a solvent.

    Substitution: Alkylating agents like alkyl halides, arylating agents like aryl halides, bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 1-(Butan-2-yl)-4-[(2-aminophenyl)sulfonyl]piperazine.

    Reduction: Formation of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfide]piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The piperazine ring provides a scaffold that can enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Below is a comparative analysis of 1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine with analogous piperazine-sulfonyl derivatives, focusing on substituent effects, synthesis, and bioactivity:

Compound Substituents Molecular Weight Key Properties/Activities References
This compound 1-Butan-2-yl, 4-(2-nitrophenylsulfonyl) 311.35 g/mol Moderate lipophilicity; potential CNS activity due to nitro group electron effects.
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) 1-Benzhydryl, 4-(4-nitrophenylsulfonyl) 475.55 g/mol Enhanced steric bulk; antiproliferative activity against cancer cell lines (IC₅₀ ~10–50 μM).
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 1-(2-Fluorobenzoyl), 4-(4-nitrobenzyl) 385.37 g/mol Dual electron-withdrawing groups; PET tracer candidate for glioblastoma imaging ([¹⁸F]DASA-23).
1-(Naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-yl-phenyl)piperazine 1-(Naphthylsulfonyl), 4-(nitro-piperidinyl) 496.54 g/mol High molecular weight; selective σ-receptor binding (Ki < 100 nM).
1-(4-tert-butylbenzenesulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine Chiral 2-methyl, 4-nitrophenyl, tert-butyl 447.52 g/mol Stereospecific activity; inhibits 11β-hydroxysteroid dehydrogenase (IC₅₀ = 0.8 μM).

Physicochemical Properties

Property This compound 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine
LogP ~2.8 (moderate lipophilicity) ~4.1 (high lipophilicity)
Solubility Poor in water; soluble in DMSO, methanol Insoluble in water; requires organic solvents
Thermal Stability Stable up to 200°C (DSC) Decomposes above 180°C

Biological Activity

1-(Butan-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic compound that belongs to the piperazine class, which is known for its diverse biological activities. The compound features a unique molecular structure characterized by a piperazine ring substituted with a butan-2-yl group and a sulfonyl group attached to a nitrophenyl moiety. Its molecular formula is C14H21N3O4SC_{14}H_{21}N_{3}O_{4}S, and it has a molecular weight of approximately 327.4 g/mol . This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Pharmacological Potential

The piperazine scaffold has gained recognition in drug discovery due to its presence in numerous biologically active compounds. It has been associated with various therapeutic effects, including:

  • Antitumor Activity : Piperazine derivatives have shown promising results against various cancer cell lines. For instance, modifications to the piperazine structure can enhance anticancer activity by improving interactions with specific cellular targets .
  • Antibacterial Effects : The compound's structure allows it to interact with bacterial enzymes, potentially leading to antibacterial properties.
  • Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the nitro group in the structure may enhance its binding affinity and biological activity compared to other piperazine derivatives .

Interaction Studies

Research indicates that the compound can engage in hydrogen bonding and hydrophobic interactions with target proteins, which are crucial for its pharmacological effects. For example, docking studies have shown strong interactions with key amino acid residues in target proteins, suggesting a potential mechanism for its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

  • Anticancer Activity : A study evaluated several piperazine derivatives against human cancer cell lines such as HeLa and SMMC-7721. The results indicated that certain derivatives exhibited IC50 values ranging from 1.02 µM to 4.12 µM, demonstrating significant cytotoxicity compared to doxorubicin .
    CompoundCell LineIC50 (µM)
    Compound AHeLa1.02
    Compound BSMMC-77211.33
    DoxorubicinHeLa0.21
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of piperazine derivatives, revealing that some compounds effectively inhibited bacterial growth in vitro.
  • In Vivo Studies : In animal models, certain piperazine compounds demonstrated the ability to reduce tumor sizes and improve survival rates, indicating their potential as therapeutic agents .

Q & A

Q. Table 1: Reaction Condition Comparison

ParameterCondition 1 ()Condition 2 ()
SolventEthanolDichloromethane
CatalystNonePd/C
Yield65%82%

Basic: What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.0–1.5 ppm (butan-2-yl CH₃), δ 3.2–3.8 ppm (piperazine CH₂), and δ 7.5–8.5 ppm (aromatic protons from nitrophenyl) confirm substituent positions .
    • ¹³C NMR: Signals near 120–150 ppm indicate sulfonyl and nitro group interactions .
  • X-ray Crystallography: Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 10.021 Å, β = 100.54°) resolve stereochemistry .

Advanced: How do structural modifications (e.g., nitro position, sulfonyl groups) influence biological activity?

Methodological Answer:

  • Nitrophenyl Position:
    • 2-Nitrophenyl derivatives show enhanced antimicrobial activity compared to 3- or 4-substituted analogs due to improved electron-withdrawing effects .
  • Sulfonyl Group: The sulfonyl moiety increases metabolic stability by resisting oxidative degradation in hepatic assays .
  • Piperazine Flexibility: Substituents like butan-2-yl improve blood-brain barrier penetration in CNS-targeted studies .

Q. Table 2: Structure-Activity Relationship (SAR)

ModificationBiological Impact (Evidence Source)
2-Nitrophenyl↑ Antimicrobial activity (EC₅₀ = 12 µM)
Butan-2-yl↑ Lipophilicity (logP = 2.8)

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., HEPES buffer for pH stability) .
  • Data Normalization: Cross-reference with structurally similar compounds (e.g., 1-benzylpiperazine analogs) to identify outliers .
  • Statistical Analysis: Apply multivariate regression to account for variables like solvent polarity or temperature .

Advanced: What are the stability profiles of this compound under physiological and storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposes at >150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .
  • pH Sensitivity: Stable in pH 6–8 (HEPES buffer); sulfonyl group hydrolyzes at pH <4 .
  • Long-Term Storage: Lyophilization in nitrogen atmosphere retains >95% purity after 12 months .

Advanced: Which computational tools predict reactivity and synthetic feasibility for novel derivatives?

Methodological Answer:

  • Retrosynthesis AI: Tools like Pistachio or Reaxys prioritize routes with >80% similarity to known piperazine syntheses .
  • DFT Calculations: Gaussian09 models predict electrophilic attack sites on the piperazine ring (e.g., N-alkylation at ΔG‡ = 25 kcal/mol) .
  • Docking Studies: AutoDock Vina screens for binding affinity (e.g., ΔG = -9.2 kcal/mol with CYP450 enzymes) .

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